Cas no 955967-08-5 (1-[4-(2-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(3-THIENYL)-1H-PYRAZOL-5-AMINE)
![1-[4-(2-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(3-THIENYL)-1H-PYRAZOL-5-AMINE structure](https://www.kuujia.com/scimg/cas/955967-08-5x500.png)
1-[4-(2-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(3-THIENYL)-1H-PYRAZOL-5-AMINE Chemical and Physical Properties
Names and Identifiers
-
- 1-[4-(2-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(3-THIENYL)-1H-PYRAZOL-5-AMINE
- 1-[4-(2-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(3-THIENYL)-1H-PYRAZOL-5-YLAMINE
- 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-3-yl)-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine, 1-[4-(2-fluorophenyl)-2-thiazolyl]-4-(3-thienyl)-
-
- Inchi: 1S/C16H11FN4S2/c17-13-4-2-1-3-11(13)14-9-23-16(20-14)21-15(18)12(7-19-21)10-5-6-22-8-10/h1-9H,18H2
- InChI Key: JNNMKLHSQARAKJ-UHFFFAOYSA-N
- SMILES: C1C=C(C2N=C(N3N=CC(C4C=CSC=4)=C3N)SC=2)C(F)=CC=1
1-[4-(2-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(3-THIENYL)-1H-PYRAZOL-5-AMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 3T-0868-50MG |
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine |
955967-08-5 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 3T-0868-5MG |
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine |
955967-08-5 | >90% | 5mg |
£35.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00895269-1g |
1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-3-yl)-1H-pyrazol-5-amine |
955967-08-5 | 90% | 1g |
¥2401.0 | 2024-04-17 | |
Ambeed | A911043-1g |
1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]-4-(thiophen-3-yl)-1H-pyrazol-5-amine |
955967-08-5 | 90% | 1g |
$350.0 | 2024-04-15 | |
Key Organics Ltd | 3T-0868-1MG |
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine |
955967-08-5 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 3T-0868-10MG |
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine |
955967-08-5 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 3T-0868-100MG |
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine |
955967-08-5 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-[4-(2-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(3-THIENYL)-1H-PYRAZOL-5-AMINE Related Literature
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Additional information on 1-[4-(2-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(3-THIENYL)-1H-PYRAZOL-5-AMINE
Chemical Compound CAS No. 955967-08-5: 1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine
The compound with CAS No. 955967-08-5, known as 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, which are widely studied due to their unique electronic properties and structural diversity. The molecule incorporates a thiazole ring system, a pyrazole ring system, and a thienyl group, making it a complex yet intriguing structure for researchers in the fields of organic chemistry, pharmacology, and materials science.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery. The presence of a fluorophenyl group introduces electron-withdrawing effects, which can significantly influence the compound's reactivity and selectivity in biological systems. Additionally, the thiazole and pyrazole moieties are known for their ability to form hydrogen bonds and participate in π-interactions, making them valuable in designing bioactive molecules. Researchers have explored the potential of this compound as a lead structure for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the thiazole ring through cyclization reactions and the subsequent incorporation of the pyrazole moiety via nucleophilic substitution or coupling reactions. The integration of the thienyl group further enhances the molecule's aromaticity and conjugation, which are critical for its electronic properties.
From a materials science perspective, this compound has shown promise as a building block for advanced materials such as organic semiconductors and optoelectronic devices. Its extended conjugation system allows for efficient charge transport properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of this compound with high accuracy, facilitating its optimization for specific applications.
In terms of biological activity, this compound has demonstrated selective binding to certain protein targets, suggesting its potential as a modulator in enzyme inhibition studies. Preclinical experiments have indicated that it exhibits moderate activity against several cancer cell lines, although further research is required to establish its efficacy and safety profile. Collaborative efforts between chemists and biologists are ongoing to explore its potential as a therapeutic agent.
The study of this compound also contributes to our understanding of heterocyclic chemistry, particularly in the design of molecules with tailored electronic properties. Its unique combination of functional groups makes it an excellent model system for investigating supramolecular chemistry and self-assembling structures. Researchers have utilized techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular geometry and intermolecular interactions.
As interest in sustainable chemistry grows, there is increasing focus on developing environmentally friendly synthesis routes for compounds like this one. Green chemistry principles are being applied to minimize waste generation and reduce energy consumption during production. Innovations in catalysis and solvent systems are expected to play a pivotal role in achieving these goals.
In conclusion, the compound with CAS No. 955967-08-5 represents a fascinating example of modern heterocyclic chemistry with diverse applications across multiple disciplines. Its intricate structure provides ample opportunities for further exploration in both academic research and industrial development. As scientific advancements continue to unfold, this compound is poised to contribute significantly to breakthroughs in drug discovery, materials science, and beyond.
955967-08-5 (1-[4-(2-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(3-THIENYL)-1H-PYRAZOL-5-AMINE) Related Products
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
